molecular formula C16H15NO B063496 2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile CAS No. 175135-33-8

2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile

Cat. No.: B063496
CAS No.: 175135-33-8
M. Wt: 237.3 g/mol
InChI Key: HNTNMUACVLPQQK-UHFFFAOYSA-N
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Description

2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile is an organic compound with the molecular formula C16H15NO. It is known for its applications in various fields such as medicinal chemistry and material science. The compound is characterized by the presence of a nitrile group attached to a phenyl ring, which is further substituted with a 4-methylbenzyl group.

Preparation Methods

The synthesis of 2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile typically involves the reaction of 4-methylbenzyl chloride with 4-hydroxybenzyl cyanide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions with reagents like Grignard reagents, leading to the formation of ketones or alcohols.

Scientific Research Applications

2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile can be compared with similar compounds such as:

    2-{4-[(4-Methoxybenzyl)oxy]phenyl}acetonitrile: This compound has a methoxy group instead of a methyl group, which can influence its chemical reactivity and biological activity.

    4-{[(4-Methylphenyl)methoxy]benzeneacetonitrile}: This compound has a similar structure but with different substituents, leading to variations in its properties and applications.

Properties

IUPAC Name

2-[4-[(4-methylphenyl)methoxy]phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-13-2-4-15(5-3-13)12-18-16-8-6-14(7-9-16)10-11-17/h2-9H,10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTNMUACVLPQQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379146
Record name {4-[(4-Methylphenyl)methoxy]phenyl}acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-33-8
Record name 4-[(4-Methylphenyl)methoxy]benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(4-Methylphenyl)methoxy]phenyl}acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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